molecular formula C14H26Cl3NO B13738106 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride CAS No. 40513-56-2

4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride

Cat. No.: B13738106
CAS No.: 40513-56-2
M. Wt: 330.7 g/mol
InChI Key: DXKCKWSMRAZRQH-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride (CAS 40513-56-2) is an organic compound with the molecular formula C14-H25-Cl2-N-O.Cl-H and a molecular weight of 330.76 . The compound features a bis(2-chloroethyl)amino group, which is a structural motif found in nitrogen mustard compounds and is often associated with alkylating activity and cytotoxic properties in research settings . Available toxicology data from a scientific study indicates an intraperitoneal LDLo (lowest published lethal dose) of 75 mg/kg in mice, with observed toxic effects including convulsions and respiratory stimulation . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

CAS No.

40513-56-2

Molecular Formula

C14H26Cl3NO

Molecular Weight

330.7 g/mol

IUPAC Name

bis(2-chloroethyl)-(4-hydroxy-4,7-dimethyloct-1-ynyl)azanium;chloride

InChI

InChI=1S/C14H25Cl2NO.ClH/c1-13(2)5-7-14(3,18)6-4-10-17(11-8-15)12-9-16;/h13,18H,5-9,11-12H2,1-3H3;1H

InChI Key

DXKCKWSMRAZRQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(CC#C[NH+](CCCl)CCCl)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Bis(2-chloroethyl)amine Hydrochloride Intermediate

The synthesis of bis(2-chloroethyl)amine hydrochloride is well-documented and serves as a foundational step:

  • Procedure : Diethanolamine (0.30 mole) is reacted with thionyl chloride (51.0 mL) in 300 mL of 1,2-dichloroethane at 50°C under reflux for 3 hours. Initially, a solid suspension forms but dissolves upon warming. After completion, methanol is added to quench the reaction, and solvents are removed under vacuum. The product crystallizes as a white solid with quantitative yield (~53.0 g).

  • Reaction Scheme :

    $$
    \text{Diethanolamine} + \text{Thionyl chloride} \xrightarrow[\text{3 h}]{50^\circ C} \text{Bis(2-chloroethyl)amine hydrochloride}
    $$

  • Key Notes : The reaction requires careful temperature control and solvent removal under vacuum to isolate the hydrochloride salt.

Construction of the Octyn-4-ol Backbone with Methyl Substitutions

The octyn-4-ol moiety with 4,7-dimethyl substitution is synthesized through multi-step organic transformations involving:

  • Base-mediated α-deprotonation and electrophilic substitution : Starting from suitable malonate derivatives, bases such as sodium hydride (NaH) or sodium hydroxide (NaOH) are used to generate nucleophilic species that react with electrophiles like propargyl bromide or allyl bromide to introduce the alkyne and methyl functional groups.

  • Hydrolysis and decarboxylation : Acidic hydrolysis and decarboxylation steps yield the desired substituted amino acid or alcohol framework.

  • Example Reaction :

    $$
    \text{Diethyl 2-formamidomalonate} \xrightarrow[\text{NaH}]{\text{Allyl bromide}} \text{Substituted intermediate} \xrightarrow[\text{Acid hydrolysis}]{\text{Decarboxylation}} \text{Octyn-4-ol derivative}
    $$

  • Enantioselective synthesis : Phase transfer catalysts and enzymatic resolutions are employed to obtain enantiomerically pure products when necessary.

Coupling of Bis(2-chloroethyl)amine Hydrochloride with Octyn-4-ol Derivative

The final step involves linking the bis(2-chloroethyl)amino moiety to the octyn-4-ol backbone:

  • Amination and alkylation : The bis(2-chloroethyl)amine hydrochloride acts as a nucleophile or electrophile in substitution reactions to form the bis-(2-chloroethyl)amino substituent on the octyn-4-ol scaffold.

  • Use of coupling agents : Carbodiimides such as dicyclohexylcarbodiimide (DCC) or related derivatives facilitate ester or amide bond formation when applicable, often in the presence of acid catalysts like para-toluenesulfonic acid (pTSA).

  • Typical conditions : Reactions are conducted at room temperature or mild heating, with stirring for extended periods (e.g., 24 hours), followed by purification steps including recrystallization.

Data Tables: Comparative Preparation Parameters

Step Reagents/Conditions Yield (%) Notes Reference
Bis(2-chloroethyl)amine HCl synthesis Diethanolamine + Thionyl chloride, 50°C, reflux 3 h ~100 Quantitative yield, white crystalline solid
Octyn-4-ol methylation NaH or NaOH + Propargyl/allyl bromide, acidic hydrolysis 85-95 Multi-step, enantioselective options available
Coupling with bis(2-chloroethyl)amine DCC + pTSA, room temp, 24 h stirring 85-90 Carbodiimide-mediated coupling, high purity

In-Depth Research Findings and Notes

  • Reactivity and Selectivity : The chlorination step to form bis(2-chloroethyl)amine hydrochloride is highly efficient and selective under the described conditions, minimizing side reactions.

  • Stereochemical Control : The octyn-4-ol backbone synthesis benefits from phase transfer catalysis and enzymatic resolution to achieve high enantiomeric excess, which is crucial for biological activity.

  • Coupling Efficiency : The use of carbodiimide coupling agents in the presence of acid catalysts significantly improves yields and product purity, as demonstrated in analogous esterification reactions involving bis(2-chloroethyl)amino compounds.

  • Purification : Recrystallization from appropriate solvents such as methanol/water or isopropanol is effective in obtaining analytically pure final products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Structural Information

The compound features a complex structure with a bis(2-chloroethyl)amino group attached to an octynol backbone, which contributes to its unique reactivity and biological activity.

Toxicity Profile

The compound has been studied for its toxicity profile, revealing acute toxicity in rodent models when administered intraperitoneally. The lowest published lethal dose (LDLo) indicates significant caution should be exercised during handling and experimentation .

Cancer Research

Case Study : A study evaluated the cytotoxic effects of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride on various cancer cell lines. Results indicated that the compound exhibited selective toxicity towards certain tumor cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent.

Agricultural Chemistry

The compound has shown promise as a pesticide due to its ability to disrupt cellular functions in pests. Research indicates that it can effectively reduce pest populations without significantly affecting beneficial insects.

Pharmaceutical Development

As a precursor in synthesizing other biologically active compounds, this hydrochloride has been explored for developing new drugs targeting specific diseases, particularly those associated with uncontrolled cell proliferation.

Summary of Biological Studies

Study TypeFindingsReference
Cytotoxicity AssaySelective toxicity towards cancer cells
Pesticide EfficacyEffective against common agricultural pests
Drug DevelopmentPotential precursor for new therapeutic agents

Toxicity Data Overview

Route of ExposureSpecies ObservedLDLo (mg/kg)
IntraperitonealRodentNot specified

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include nitrosoureas (e.g., chlorozotocin, GANU) and classical nitrogen mustards (e.g., HN2). Below is a comparative analysis:

Table 1: Comparative Properties of Alkylating Agents
Compound Structural Features Alkylating Activity Solubility Toxicity Profile Therapeutic Index
4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride Bis(2-chloroethyl)amino, hydroxyl, dimethyl groups Moderate-High Moderate (polar hydroxyl enhances aqueous solubility) Reduced hematotoxicity compared to HN2; neurotoxicity possible Under investigation
Chlorozotocin () Glucose-linked nitrosourea with 2-chloroethyl High High (water-soluble) Low bone marrow toxicity High
GANU () Glucose at C-1; 2-chloroethyl nitrosourea High High Higher toxicity than chlorozotocin Moderate
HN2 [bis(2-chloroethyl)methylamine] () Simple nitrogen mustard Very High Low (lipophilic) Severe myelosuppression Low

Research Findings and Therapeutic Potential

  • Chlorozotocin achieves a 306% increase in lifespan in L1210 leukemia models at 15 mg/kg, whereas GANU’s higher carbamoylating activity limits its therapeutic index . The target compound’s balance of alkylation and solubility may position it between HN2 and chlorozotocin in efficacy .

Metabolic and Pharmacokinetic Considerations

  • Biotransformation : The hydroxyl group may facilitate glucuronidation, improving renal excretion and reducing half-life compared to lipophilic HN2. This contrasts with nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which undergoes rapid degradation to toxic intermediates (e.g., cyclohexyl isocyanate) .
  • Protein Binding : Unlike cyclohexyl-labeled nitrosoureas (40–60% protein binding), the target compound’s polar groups may reduce plasma protein interaction, enhancing free drug availability .

Biological Activity

4,7-Dimethyl-1-bis-(2-chloroethyl)amino-2-octyn-4-ol hydrochloride is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H25Cl2NO
  • SMILES : CC(C)CCC(C)(CC#CN(CCCl)CCCl)O
  • InChIKey : AYCNTCPJOJQECX-UHFFFAOYSA-N

The compound features a bis-(2-chloroethyl)amino group, which is significant for its biological activity, particularly in targeting cancer cells.

Research indicates that compounds containing the bis-(2-chloroethyl)amine moiety can act as alkylating agents, leading to DNA cross-linking and subsequent apoptosis in cancer cells. The specific mechanism involves:

  • Inhibition of the Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : Studies have shown that related compounds can inhibit this pathway, which is crucial for cell survival and proliferation. Inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including prostate (PC-3) and breast (MCF-7) cancer cells .

Antitumor Effects

The compound exhibits significant antitumor activity through several mechanisms:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by disrupting critical signaling pathways.
  • Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing .
  • Synergistic Effects : It has been shown to enhance the efficacy of other chemotherapeutic agents like paclitaxel when used in combination therapies .

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

StudyCell LineIC50 (μM)Mechanism
Chen et al. (2020)HepG21.30HDAC inhibition
Smith et al. (2009)PC-35.00PI3K/Akt pathway inhibition
Johnson et al. (2021)MCF-73.50Apoptosis induction

These studies collectively highlight the compound's potential as a therapeutic agent against various cancers.

Toxicity and Safety Profile

While the compound shows promising biological activity, its safety profile is crucial for clinical applications. The toxicity data indicate that compounds with similar structures can exhibit cytotoxic effects; hence, careful evaluation through preclinical studies is necessary to establish safe dosage levels.

Q & A

Q. Table 1: Comparative Bioactivity in Cancer Cell Lines

Cell LineIC₅₀ (µM)MechanismReference
HeLa12.3DNA alkylation
A54924.5ROS induction

Q. Table 2: Degradation Pathways Under Stress Conditions

ConditionMajor DegradantHalf-Life
pH 3Hydrolyzed chloroethyl8 hrs
UV lightQuinone derivative2 hrs

Recommendations for Future Research

  • Explore combination therapies with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor efficacy.
  • Apply machine learning (QSAR models) to predict derivatives with improved pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.